2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antibacterial Study : Compounds similar to the requested chemical, specifically N-substituted derivatives, have been synthesized and demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Antimicrobial Properties : Studies on novel heterocyclic compounds incorporating a sulfamoyl moiety, closely related to the compound , have shown promising antimicrobial results (Darwish et al., 2014).
Pharmacological Evaluation : Research on various 1,3,4-oxadiazole and acetamide derivatives has highlighted their antibacterial and anti-enzymatic potential, with specific focus on their cytotoxic behavior (Nafeesa et al., 2017).
Computational and Pharmacological Evaluation : Compounds including the 1,3,4-oxadiazole group have been computationally and pharmacologically evaluated for various biological activities such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Specific Applications
NMR Study of Novel Derivatives : A novel derivative containing a benzimidazole moiety has been synthesized and analyzed using NMR techniques, indicating the potential for detailed structural analysis of such compounds (Ying-jun, 2012).
Carbonic Anhydrase Inhibitory Action : Research into thiazolylsulfonamides, structurally related to the compound , has shown their potential as inhibitors of human carbonic anhydrase isoforms, indicating their relevance in treating various pathologies (Carta et al., 2017).
Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and characterized, showing moderate to significant antibacterial and antifungal activities, including antitubercular properties (Kumar et al., 2013).
Antioxidant Activities : A study on acetamidomethylsulfonyl bis heterocycles demonstrated notable radical-scavenging activity, suggesting the antioxidant potential of these compounds (Basha et al., 2013).
Future Directions
The future directions for “2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide” and similar compounds could involve further exploration of their biological activities and therapeutic potential . For instance, indole derivatives have been found to possess diverse biological activities and have immense potential to be explored for new therapeutic possibilities .
Mechanism of Action
Target of Action
The primary target of 2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-20(16,17)8-4-2-7(3-5-8)10-13-14-11(18-10)19-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMZALZRXOWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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